3-[(Carbamoylmethyl)amino]propanamide hydrochloride
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Overview
Description
3-[(Carbamoylmethyl)amino]propanamide hydrochloride is a versatile chemical compound with significant potential in various scientific research fields. It is known for its unique properties that make it suitable for a wide range of applications in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Carbamoylmethyl)amino]propanamide hydrochloride typically involves the reaction of 3-aminopropanamide with carbamoylmethyl chloride under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, along with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-[(Carbamoylmethyl)amino]propanamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines .
Scientific Research Applications
3-[(Carbamoylmethyl)amino]propanamide hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[(Carbamoylmethyl)amino]propanamide hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses .
Comparison with Similar Compounds
Similar Compounds
Formamide: A simpler amide with similar hydrogen bonding properties.
Acetamide: Another primary amide with comparable solubility and reactivity.
Propionamide: Shares similar structural features and chemical behavior.
Uniqueness
3-[(Carbamoylmethyl)amino]propanamide hydrochloride stands out due to its unique combination of functional groups, which confer distinct reactivity and binding properties. This makes it particularly valuable in specialized research applications where other amides may not be as effective.
Properties
Molecular Formula |
C5H12ClN3O2 |
---|---|
Molecular Weight |
181.62 g/mol |
IUPAC Name |
3-[(2-amino-2-oxoethyl)amino]propanamide;hydrochloride |
InChI |
InChI=1S/C5H11N3O2.ClH/c6-4(9)1-2-8-3-5(7)10;/h8H,1-3H2,(H2,6,9)(H2,7,10);1H |
InChI Key |
FCHRBBUYCQICFG-UHFFFAOYSA-N |
Canonical SMILES |
C(CNCC(=O)N)C(=O)N.Cl |
Origin of Product |
United States |
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